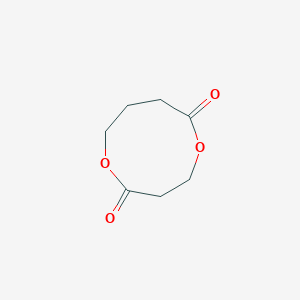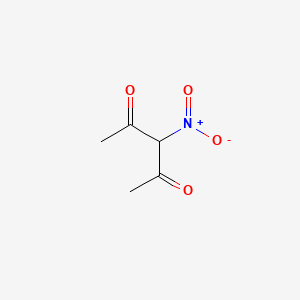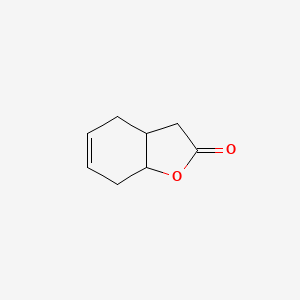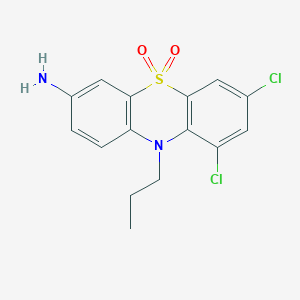
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane is a chemical compound known for its unique structure and properties It belongs to the class of tetrathiadiazines, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane typically involves the reaction of benzylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of 3,6-dichloro-1,2,4,5-tetrazine as an electrophile, which reacts with benzylamine to form the desired product . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-nitrogen bonds.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one or more substituents on the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; in solvents like dichloromethane or ethanol, often with a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfur-nitrogen compounds.
Substitution: Various substituted tetrathiadiazines.
Aplicaciones Científicas De Investigación
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-nitrogen compounds. It is also studied for its reactivity and stability under different conditions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dibenzyl-1,2-dihydro-1,2,4,5-tetraazine: Similar structure but lacks sulfur atoms, leading to different chemical properties and reactivity.
3,6-Dichloro-1,2,4,5-tetrazine: Used as an electrophile in the synthesis of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane.
3,6-Bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine: Another derivative with different substituents, affecting its thermal stability and reactivity.
Uniqueness
This compound is unique due to its combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
26500-64-1 |
|---|---|
Fórmula molecular |
C14H14N2S4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
3,6-dibenzyl-1,2,4,5,3,6-tetrathiadiazinane |
InChI |
InChI=1S/C14H14N2S4/c1-3-7-13(8-4-1)11-15-17-19-16(20-18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
WNJNCMLFGIWIRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2SSN(SS2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)




![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)


![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)

